1-naphthyl isothiocyanate is an isothiocyanate. It has a role as an insecticide. It derives from a hydride of a naphthalene.
A tool for the study of liver damage which causes bile stasis and hyperbilirubinemia acutely and bile duct hyperplasia and biliary cirrhosis chronically, with changes in hepatocyte function. It may cause skin and kidney damage.
1-Naphthyl isothiocyanate
CAS No.: 551-06-4
Cat. No.: VC21206034
Molecular Formula: C11H7NS
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 551-06-4 |
|---|---|
| Molecular Formula | C11H7NS |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | 1-isothiocyanatonaphthalene |
| Standard InChI | InChI=1S/C11H7NS/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H |
| Standard InChI Key | JBDOSUUXMYMWQH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2N=C=S |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=C=S |
| Melting Point | 136 °F (NTP, 1992) |
Introduction
Chemical Identity and Basic Properties
1-Naphthyl isothiocyanate (NITC) is an organic compound consisting of a naphthalene ring with an isothiocyanate functional group attached at the 1-position. It is known by various synonyms including alpha-naphthyl isothiocyanate (ANIT), Kesscocide, and naphthyl mustard oil .
Chemical Identifiers
The chemical identity of 1-naphthyl isothiocyanate is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 551-06-4 |
| Molecular Formula | C11H7NS |
| Molecular Weight | 185.24 g/mol |
| IUPAC Name | 1-isothiocyanatonaphthalene |
| InChI Key | JBDOSUUXMYMWQH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2N=C=S |
| MDL Number | MFCD00003882 |
| ChEBI | CHEBI:35455 |
Table 1: Chemical identifiers of 1-naphthyl isothiocyanate
Physical and Chemical Properties
1-Naphthyl isothiocyanate possesses distinct physical and chemical properties that influence its handling, storage, and applications:
| Property | Value |
|---|---|
| Physical Form | Fine Crystalline Powder |
| Color | Yellow |
| Melting Point | 55.5-57°C |
| Boiling Point | 190°C (at 20 Torr) |
| Density | 1.1142 (rough estimate) |
| Refractive Index | 1.5500 (estimate) |
| Water Solubility | Insoluble |
| Other Solubility | Freely soluble in ether, benzene, hot alcohol, acetone and CCl4 |
| Stability | Stable, but moisture sensitive |
| Incompatibilities | Strong oxidizing agents |
| Storage Temperature | 2-8°C |
Table 2: Physical and chemical properties of 1-naphthyl isothiocyanate
Synthesis Methods
Dithiocarbamate Salt Decomposition
The most widely employed method for synthesizing isothiocyanates, including 1-naphthyl isothiocyanate, involves the decomposition of dithiocarbamate salts. The process generally follows two approaches:
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One-pot method: The starting material (typically an amine), base, and carbon disulfide are mixed directly with a desulfurization agent.
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Two-step method: The dithiocarbamate salt is first isolated and then treated with a desulfurization agent .
Multiple desulfurization agents can be employed in this process, including:
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Thiophosgene
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Triphosgene
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Claycop
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Hydrogen peroxide
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Iodine
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Lead nitrate
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Ethyl chloroformate
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Cobalt(II) chloride
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Copper(II) sulfate
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Sodium persulfate
Synthesis via Elemental Sulfur
An alternative method utilizes a catalytic mixture of elemental sulfur and selenium to produce isothiocyanates. This approach involves combining elemental sulfur and selenium with triethylamine in THF, to which the appropriate isocyanide is added. The mixture is refluxed for two hours, after which selenium is removed via filtration. Yields of ≥62% have been reported with this method .
The selenium-sulfur exchange represents the rate-limiting step in this reaction, and without selenium, the yield is minimal, establishing the catalytic role of elemental selenium. Research has also shown that reaction efficiency increases with solvent polarity .
Biological Effects and Mechanisms
Hepatotoxicity and Cholestasis
1-Naphthyl isothiocyanate is widely used as a model compound to induce cholestasis in laboratory animals. It causes various biochemical and morphological changes in the liver, including biliary epithelial and parenchymal cell necrosis .
The compound's hepatotoxic effects progress through several mechanisms:
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Glutathione conjugation within hepatocytes
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Transport into bile by MRP2 transporter
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Instability of the ANIT-glutathione conjugate in bile
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Repetitive absorption and metabolism via enterohepatic recirculation
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Accumulation of cytotoxic concentrations in bile
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Initial selective damage to bile duct epithelial cells
Role of Glutathione
Research has established the crucial role of glutathione (GSH) in 1-naphthyl isothiocyanate-induced toxicity. Treatment of rat hepatocytes with this compound causes concentration- and time-dependent depletion of cellular GSH that precedes cell damage, measured by lactate dehydrogenase (LDH) leakage .
1-Naphthyl isothiocyanate reacts with GSH to form S-(N-naphthyl-thiocarbamoyl)-L-glutathione (GS-ANIT). This conjugate is unstable in aqueous solutions at neutral pH, with approximately 95% dissociating to yield free 1-naphthyl isothiocyanate and GSH. This suggests that the compound depletes hepatocytes of GSH through a reversible conjugation process, which may contribute to its toxicity mechanism .
Dose-Dependent Effects
Studies have demonstrated that the hepatocellular effects of 1-naphthyl isothiocyanate are dose-dependent. In mice exposed to different concentrations via diet:
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0.05% diet: Mild hepatocellular injury with minimal necrosis and ~1.5-fold increase in serum ALT
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0.1% diet: Significant hepatocellular injury with more marked necrosis and ~5-fold increase in serum ALT
The hepatic expression of pro-inflammatory genes also showed dose-dependent increases, with CCL2, IL6, and CXCL2 rising in mice exposed to 0.05% 1-naphthyl isothiocyanate and increasing further at 0.1% exposure. Additional inflammatory markers IL1β and CXCL1 were induced only at the higher 0.1% concentration .
Signaling Pathways Affected
1-Naphthyl isothiocyanate activates multiple signaling pathways that contribute to its hepatotoxic effects:
| Signaling Pathway | Effects |
|---|---|
| NF-κB/IL-6/STAT3 | Activation leading to inflammatory responses |
| Lipid Metabolism | Altered expression of Chka and Scd1 enzymes |
| Bile Acid Transporters | Decreased protein levels of BSEP, NTCP, MRP2, MRP3, and MRP4 |
| Inflammatory Mediators | Increased TNF-α production |
Table 3: Signaling pathways affected by 1-naphthyl isothiocyanate
Research Applications
Model for Liver Injury Research
1-Naphthyl isothiocyanate serves as a valuable tool for studying various aspects of liver damage, particularly:
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Cholestatic liver injury
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Bile duct damage mechanisms
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Bile stasis and hyperbilirubinemia
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Bile duct hyperplasia
Pharmaceutical and Therapeutic Research
The compound has proven useful in evaluating potential therapeutic interventions for cholestatic liver diseases. For example, studies have shown that:
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Activation of PPARα through Wy-14,643 reduces 1-naphthyl isothiocyanate-induced liver injury
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Glycyrrhetinic acid protects against 1-naphthyl isothiocyanate-induced cholestasis by regulating bile acid transporters, inflammation, and apoptosis
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The Sirt1/FXR/Nrf2 signaling pathway plays a protective role against 1-naphthyl isothiocyanate-induced liver damage
Chemical Synthesis Applications
1-Naphthyl isothiocyanate has applications in synthetic chemistry:
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Used as a source of thiourea moiety to synthesize derivatives of calixarenes for anion acceptors
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Employed in the synthesis of naphthyl-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles
Toxicological Profile
Acute Toxicity
1-Naphthyl isothiocyanate demonstrates significant toxicity in experimental settings:
| Toxicity Parameter | Classification |
|---|---|
| Oral toxicity | Category 3 (Toxic if swallowed) |
| Dermal toxicity | Category 4 (Harmful in contact with skin) |
| Inhalation toxicity | Category 4 (Harmful if inhaled) |
| Skin irritation | Causes skin irritation |
| Respiratory effects | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
Table 4: Acute toxicity profile of 1-naphthyl isothiocyanate
Toxicokinetics in Animal Models
Recent research has investigated the influence of microsampling (MS) techniques on toxicity evaluation in mice treated with 1-naphthyl isothiocyanate. Blood samples (50 µL/point) collected from the tail vein at multiple time points revealed that some toxicity parameters were influenced by the sampling method:
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Increases in focal hepatocyte necrosis and inflammatory cell infiltration in the liver
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Mucosal epithelium necrosis in the gallbladder
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Tendency toward anemia in animals subjected to microsampling
These findings have important implications for experimental design when using 1-naphthyl isothiocyanate in research settings.
Recent Advances in 1-Naphthyl Isothiocyanate Research
Role of Lipid-Regulated Signaling Pathways
Metabolomics studies using ultra-performance liquid chromatography coupled with electrospray ionization quadrupole mass spectrometry (UPLC-ESI-QTOF MS) have revealed important insights into the mechanism of 1-naphthyl isothiocyanate-induced liver injury:
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Significant increases in 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 18:0) and 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 18:1) in serum
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Altered expression of genes encoding lipid metabolism enzymes
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Activation of the NF-κB/IL-6/STAT3 signaling pathway
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LPC 18:0 and LPC 18:1 activation of NF-κB in a concentration-dependent manner
Comparative Models of Cholestasis
Studies comparing 1-naphthyl isothiocyanate with other cholestatic models, such as lithocholic acid-induced cholestasis, have revealed both shared and distinct mechanisms:
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Both models demonstrate activation of the JNK/STAT3 signaling pathway
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The ANIT cholestatic model is the most widely used for investigating cholestatic liver diseases
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Following administration of one dose of 1-naphthyl isothiocyanate, significant hepatic injury develops with activation of STAT3 and NF-κB signaling pathways
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High-dose treatment (300 mg/kg) leads to rapid (15-24h) cholestasis with severe cholangiocyte destruction extending to periportal hepatocytes
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